N-(2-chlorobenzyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}phenyl)methanesulfonamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonamide group, and a hydrazinecarbonyl group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.
Formation of the hydrazine derivative: The 2-chlorobenzylamine is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Coupling with 4-isocyanatobenzenesulfonamide: The hydrazine derivative is then coupled with 4-isocyanatobenzenesulfonamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions; reactions are often conducted in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar structural features but differ in their reactivity and applications.
Thiazolyl compounds: These compounds have different core structures but may exhibit similar pharmacological properties.
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C21H25ClN4O3S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C21H25ClN4O3S/c1-25-13-11-18(12-14-25)23-24-21(27)16-7-9-19(10-8-16)26(30(2,28)29)15-17-5-3-4-6-20(17)22/h3-10H,11-15H2,1-2H3,(H,24,27) |
InChI Key |
XGNNLFSYJWZLHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C)CC1 |
Origin of Product |
United States |
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